molecular formula C16H30O4Si3 B14444685 Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate CAS No. 79314-27-5

Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate

Cat. No.: B14444685
CAS No.: 79314-27-5
M. Wt: 370.66 g/mol
InChI Key: ASTWSDQOZSFLPZ-UHFFFAOYSA-N
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Description

Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate is a chemical compound with the empirical formula C16H30O4Si3 and a molecular weight of 370.66 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: The compound is used in the modification of biomolecules to enhance their stability and solubility.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can protect hydroxyl groups from unwanted reactions, thereby enhancing the stability of the compound. The pathways involved include the formation of stable silyl ethers and the prevention of oxidation or hydrolysis of sensitive functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate is unique due to its specific substitution pattern on the benzoate ring, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable silyl ethers makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

79314-27-5

Molecular Formula

C16H30O4Si3

Molecular Weight

370.66 g/mol

IUPAC Name

trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate

InChI

InChI=1S/C16H30O4Si3/c1-21(2,3)18-14-10-13(16(17)20-23(7,8)9)11-15(12-14)19-22(4,5)6/h10-12H,1-9H3

InChI Key

ASTWSDQOZSFLPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(=CC(=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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